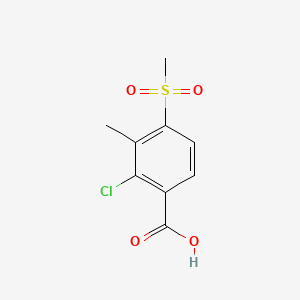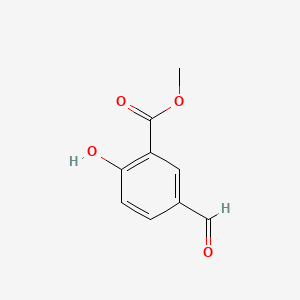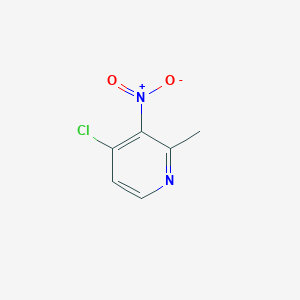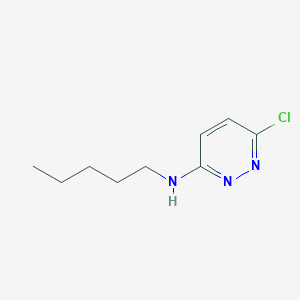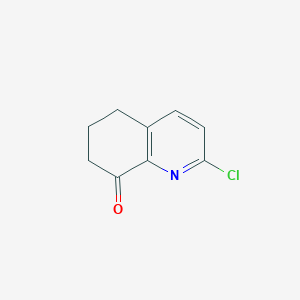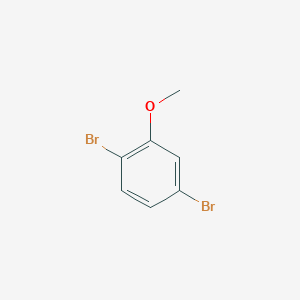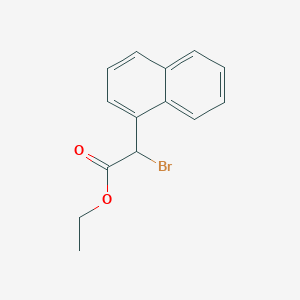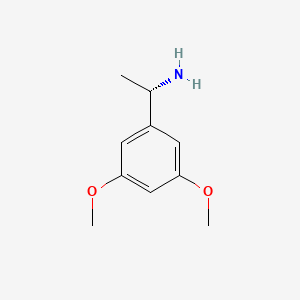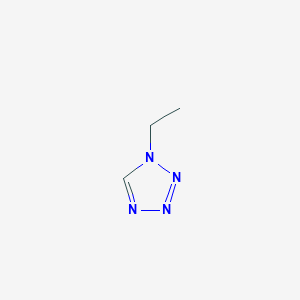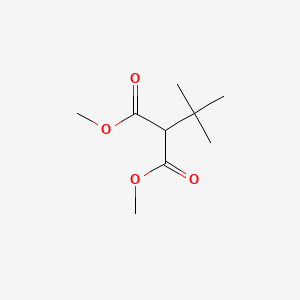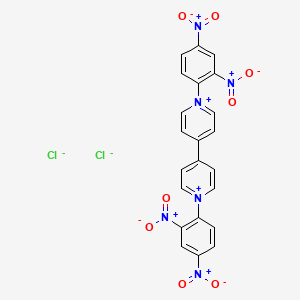
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride
説明
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride is a chemical compound with a linear formula of C11H8ClN3O4 .
Synthesis Analysis
The compound can be synthesized by refluxing 4,4’-bipyridine and 1-chloro-2,4-dinitrobenzene in anhydrous acetonitrile under Ar for 72 hours . The π-conjugated viologen-COF (2D-COF) can be synthesized through the covalent integration of 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride (BDB) and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .Molecular Structure Analysis
The molecular structure of 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride is characterized by a molecular formula of C22H14Cl2N6O8 and a molecular weight of 561.3 .Chemical Reactions Analysis
The compound has been used in the synthesis of covalent organic frameworks (COFs) via microwave-assisted synthesis . It has also been used in the Zincke reaction .科学的研究の応用
Synthesis of Macrocyclic π-Electron-Acceptor Systems
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium salts are instrumental in the cyclocondensation with aromatic diamines, producing macrocyclic, N,N'-diarylbipyridinium cations. These cations demonstrate significant stability across various acids, bases, and nucleophiles, and exhibit unique properties like reversible, one-electron reduction by tertiary amines. Their potential for complexation with π-donor arenes is notable, as indicated by X-ray analysis and NMR studies (Colquhoun et al., 2009).
Creation of Conjugated Oligomers
The reaction between 1,1'-bis(2,4-dinitrophenyl)-4,4'-bipyridinium salts and aromatic diamines results in the formation of conjugated oligomers containing up to twelve aromatic/heterocyclic residues. These oligomers are characterized by multiple redox processes and significant changes in electronic absorption spectra, highlighting their potential in advanced material synthesis (Chen et al., 2016).
Development of Cross-Linked Polyphenylacetylenes
The compound has been used to synthesize polyphenylacetylenes cross-linked with viologen groups. These polymers exhibit an expanded π-conjugation system along the polymer chain, with distinctive electrochemical reduction and oxidation properties. This research opens pathways for the development of novel polymeric materials with unique electronic characteristics (Yamaguchi & Yamamoto, 2014; 2016).
Electrochromism in Metallo-Supramolecular Polymers
A novel bis(terpyridine) with π−conjugated phenyl viologen synthesized using 1,1'-bis(2,4-dinitrophenyl)-4,4'-bipyridinium has shown potential in creating metallo-supramolecular polymers with distinct electrochromic properties. These polymers exhibit multiple color states under redox reactions, signifying their application in dynamic optical materials (Qian et al., 2020).
Charge-Distribution Influence on Photochromic Properties
The compound is key in producing coordination polymers with varied photochromic behavior. These polymers demonstrate different charge distributions, leading to unique light-induced color changes, a critical aspect in designing advanced photoresponsive materials (Liu et al., 2017).
Photophysical Properties in Supramolecular Frameworks
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium plays a role in forming supramolecular complexes with distinct photophysical properties. These properties include luminescence originating from energy transfer within the complex, highlighting its importance in the development of luminescent materials (Ahern et al., 2014).
将来の方向性
特性
IUPAC Name |
1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRYWXJIGDXDLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557716 | |
| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |
CAS RN |
41168-79-0 | |
| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



